5-Aminopyridine-2-sulfonic acid
Overview
Description
5-Aminopyridine-2-sulfonic acid is an organic compound with the chemical formula C5H6N2O3S. It is a white crystalline solid that is soluble in water and ethanol, and slightly soluble in ether . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyridine-2-sulfonic acid typically involves the nitration of pyridine derivatives followed by reduction and sulfonation. One common method starts with the nitration of pyridine to form 3-nitropyridine. This intermediate is then subjected to a two-step reaction to yield 5-nitropyridine-2-sulfonic acid . The final step involves the reduction of the nitro group to an amino group, resulting in this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. Common reagents used in these processes include dinitrogen pentoxide for nitration and various reducing agents for the reduction step .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopyridine-2-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or bleach in water can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve reagents like sulfur dioxide and hydrogen sulfite in aqueous conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and sulfonic acid derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Aminopyridine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a sodium channel blocker and is used in studies related to the central nervous system.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminopyridine-2-sulfonic acid involves its role as a sodium channel blocker. By blocking sodium channels, it helps to improve nerve conduction in demyelinated axons, which is beneficial in conditions like multiple sclerosis . The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of neuronal excitability .
Comparison with Similar Compounds
- 5-Nitropyridine-2-sulfonic acid
- 3-Aminopyridine-2-sulfonic acid
- Pyridine-3-sulfonic acid
Comparison: 5-Aminopyridine-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Nitropyridine-2-sulfonic acid, it has an amino group instead of a nitro group, which affects its reactivity and applications .
Properties
IUPAC Name |
5-aminopyridine-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-4-1-2-5(7-3-4)11(8,9)10/h1-3H,6H2,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMPSVPXDSIFPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364886 | |
Record name | 5-aminopyridine-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854897-57-7 | |
Record name | 5-aminopyridine-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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